molecular formula C9H5ClN2O2 B2532823 7-Chloro-1,8-naphthyridine-3-carboxylic acid CAS No. 933694-01-0

7-Chloro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B2532823
CAS No.: 933694-01-0
M. Wt: 208.6
InChI Key: GQTPFDBSQAIPOT-UHFFFAOYSA-N
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Description

7-Chloro-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a chloro substituent at the 7th position and a carboxylic acid group at the 3rd position on the naphthyridine ring

Mechanism of Action

Target of Action

7-Chloro-1,8-naphthyridine-3-carboxylic acid is a compound that has been reported to have antibacterial properties . .

Mode of Action

It is known that carboxylic acids with a 1,8-naphthyridine moiety, such as this compound, are well reported as antibacterial agents

Biochemical Pathways

Given its reported antibacterial properties , it is likely that it interferes with essential biochemical pathways in bacteria, leading to their death or inhibition of growth.

Result of Action

Given its reported antibacterial properties , it is likely that it leads to the death or inhibition of growth of bacteria at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,8-naphthyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. Another approach includes the use of multicomponent reactions (MCRs) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups like amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or ammonia (NH₃).

Major Products: The major products formed from these reactions include naphthyridine N-oxides, alcohols, aldehydes, and various substituted naphthyridine derivatives .

Scientific Research Applications

7-Chloro-1,8-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Chloro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chloro and carboxylic acid groups make it a versatile intermediate for further chemical modifications and applications in diverse fields.

Properties

IUPAC Name

7-chloro-1,8-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-2-1-5-3-6(9(13)14)4-11-8(5)12-7/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTPFDBSQAIPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=C(C=C21)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933694-01-0
Record name 7-chloro-1,8-naphthyridine-3-carboxylic acid
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